

Application Notes and Protocols for Derrisisoflavone H Extraction and Purification

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Compound of Interest

Compound Name: *Derrisisoflavone H*

Cat. No.: *B15591509*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone H is a prenylated isoflavone first isolated from *Derris robusta*, a plant species known for its rich content of flavonoids with diverse biological activities.^[1] Prenylated isoflavonoids, including **Derrisisoflavone H**, have garnered significant interest in the scientific community due to their potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer effects.^{[1][2][3][4]} This document provides a detailed protocol for the extraction and purification of **Derrisisoflavone H**, along with data presentation and a proposed signaling pathway to guide further research and drug development endeavors.

Data Presentation

The following table summarizes the quantitative data associated with the extraction and purification of **Derrisisoflavone H** from *Derris robusta*.

Parameter	Value	Reference
Starting Material		
Plant Species	Derris robusta	[1]
Plant Part	Twigs and Leaves	[1]
Initial Weight	12.0 kg (air-dried and powdered)	[1]
Extraction		
Solvent	95:5 (v/v) Ethanol:Water	[1]
Yield of Crude Extract	~870 g	[1]
Purification		
Final Yield of Derrisisoflavone H	7 mg	
Molecular Formula	C ₂₆ H ₂₆ O ₇	[1]
Molecular Weight	450.48 g/mol	
Analytical Data		
HPLC Retention Time	10.32 min	

Experimental Protocols

This section details the methodologies for the extraction and purification of **Derrisisoflavone H**.

Extraction of Crude Plant Material

The initial step involves the extraction of isoflavones from the plant material.

- Plant Material Preparation: Air-dry and powder the twigs and leaves of Derris robusta.
- Extraction Solvent: Prepare a 95:5 (v/v) mixture of ethanol and water.

- Extraction Procedure:
 - Macerate 12.0 kg of the powdered plant material in the ethanol-water mixture at room temperature.
 - Repeat the extraction process to ensure exhaustive recovery of the target compounds.
 - Combine the filtrates from all extractions.
 - Concentrate the combined filtrate under reduced pressure to obtain the crude extract (approximately 870 g).

Purification of Derrisisoflavone H

A multi-step chromatographic procedure is employed to isolate **Derrisisoflavone H** from the crude extract.

Step 1: Initial Fractionation using Silica Gel Column Chromatography

- Stationary Phase: Silica gel.
- Mobile Phase: A gradient of petroleum ether and acetone.
- Procedure:
 - Apply the crude extract to a silica gel column.
 - Elute the column with a stepwise gradient of increasing acetone concentration in petroleum ether.
 - Collect the fractions and monitor the separation using an appropriate analytical technique (e.g., TLC or HPLC).

Step 2: Further Purification of Selected Fractions

- Stationary Phase: Silica gel.
- Mobile Phase: A gradient of chloroform and methanol.

- Procedure:
 - Pool the fractions containing **Derrisisoflavone H** from the previous step.
 - Apply the pooled fractions to a new silica gel column.
 - Elute with a gradient of increasing methanol concentration in chloroform.
 - Collect and analyze the fractions to identify those enriched with the target compound.

Step 3: Reversed-Phase Chromatography

- Stationary Phase: RP-18 silica gel.
- Mobile Phase: To be optimized based on the polarity of the enriched fraction.
- Procedure:
 - Further purify the **Derrisisoflavone H**-containing fractions on an RP-18 column.
 - Elute with a suitable solvent system, such as a methanol-water gradient.

Step 4: Size-Exclusion Chromatography

- Stationary Phase: Sephadex LH-20.
- Mobile Phase: Methanol.
- Procedure:
 - Perform the final purification step using a Sephadex LH-20 column with methanol as the eluent.
 - This step separates compounds based on their size and helps to remove remaining impurities.
 - Collect the purified **Derrisisoflavone H**.

Analytical High-Performance Liquid Chromatography (HPLC)

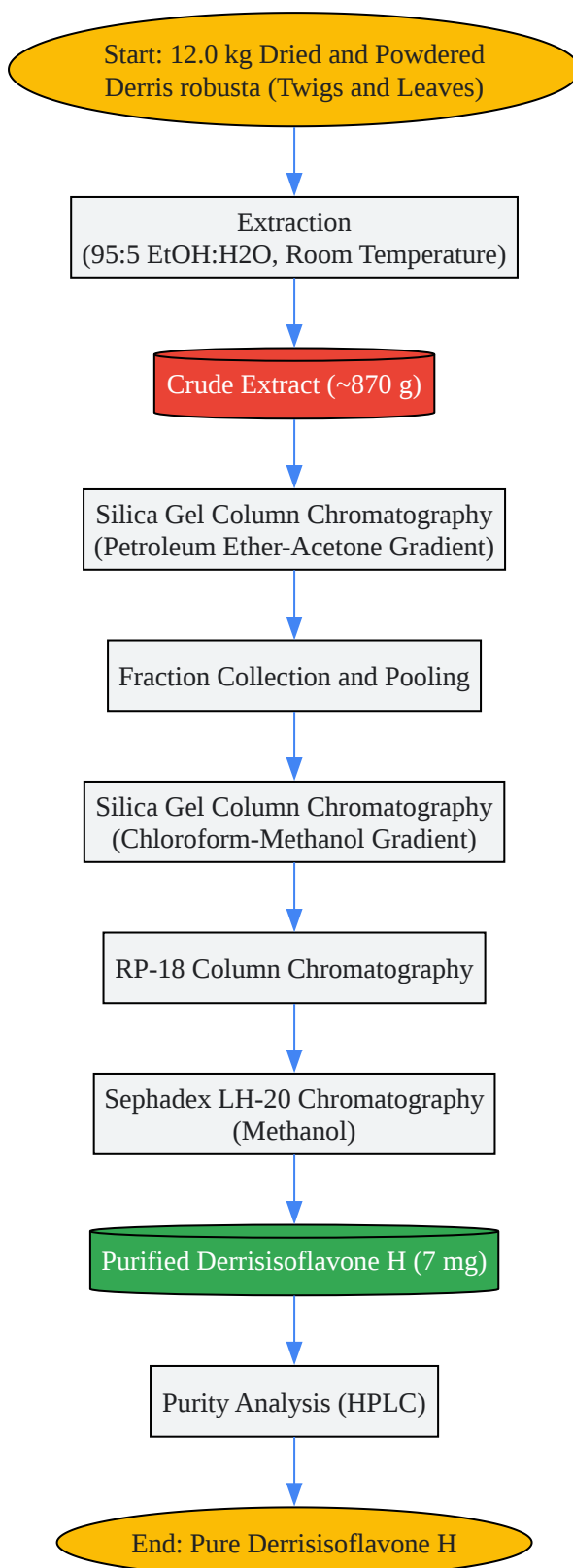
HPLC is used to assess the purity of the isolated **Derrisisoflavone H**.

- Column: Extend-C18.
- Mobile Phase: A gradient of 20% to 100% methanol in water.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at an appropriate wavelength.
- Retention Time for **Derrisisoflavone H**: Approximately 10.32 minutes.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the extraction and purification of **Derrisisoflavone H**.

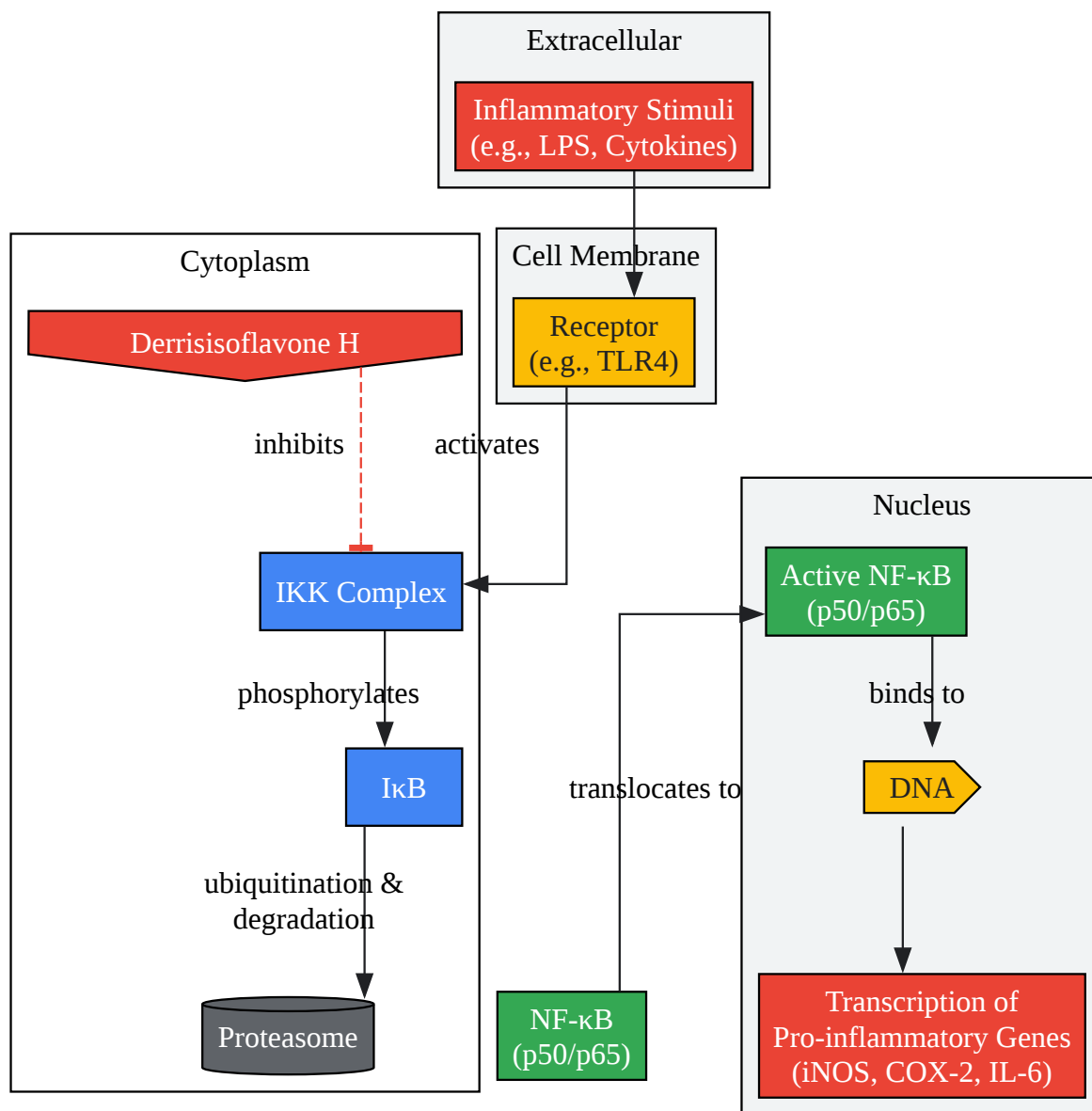


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Caption: Workflow for **Derrisisoflavone H** extraction and purification.

Proposed Signaling Pathway: Inhibition of NF- κ B

Isoflavones, as a class of compounds, are known to exert anti-inflammatory effects by modulating key signaling pathways.[5] The Nuclear Factor-kappa B (NF- κ B) pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory action of many natural products.[5] Based on the reported anti-inflammatory activities of isoflavones from Derris species, a proposed mechanism of action for **Derrisisoflavone H** is the inhibition of the NF- κ B signaling pathway.



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Caption: Proposed inhibition of the NF-κB signaling pathway by **Derrisisoflavone H**.

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